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molecular formula C14H16F2O4 B8434093 1-(3,5-Difluorophenyl)-4,4-diethoxybutane-1,3-dione

1-(3,5-Difluorophenyl)-4,4-diethoxybutane-1,3-dione

Cat. No. B8434093
M. Wt: 286.27 g/mol
InChI Key: BBNBDACKBSNJQY-UHFFFAOYSA-N
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Patent
US07829586B2

Procedure details

At −78° C., a tetrahydrofuran (20 ml) solution of 3,5-difluoroacetophenone (8.86 g) was added to a tetrahydrofuran (180 ml) solution of 1 N lithium hexamethyldisilazide/tetrahydrofuran solution (68 ml), and stirred at the same temperature for 1 hour. At −78° C., ethyl diethoxyacetate (12.2 ml) was added to the reaction liquid, and stirred overnight at room temperature. At 0° C., 2 N hydrochloric acid (60 ml) was added to the reaction liquid, and extracted with ethyl acetate. The extract was washed with saturated saline water, dried with anhydrous magnesium sulfate, and the solvent was evaporated off to obtain the entitled compound (16.5 g).
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
8.86 g
Type
reactant
Reaction Step Three
Name
lithium hexamethyldisilazide tetrahydrofuran
Quantity
68 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([F:11])[CH:5]=1)=[O:3].C[Si](C)(C)[N-][Si](C)(C)C.[Li+].O1CCCC1.[CH2:27]([O:29][CH:30]([O:36][CH2:37][CH3:38])[C:31](OCC)=[O:32])[CH3:28].Cl>O1CCCC1>[F:11][C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH2:1][C:31](=[O:32])[CH:30]([O:36][CH2:37][CH3:38])[O:29][CH2:27][CH3:28])[CH:9]=[C:8]([F:10])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)OCC
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
8.86 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC(=C1)F)F
Name
lithium hexamethyldisilazide tetrahydrofuran
Quantity
68 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].O1CCCC1
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(CC(C(OCC)OCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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